molecular formula C10H16ClN5 B12233722 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12233722
M. Wt: 241.72 g/mol
InChI Key: VOVOLNWXHVQSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based amine hydrochloride featuring dual methyl groups at the 1- and 3-positions of the pyrazole ring, with a methylpyrazolylmethyl substituent at the N-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its molecular formula is C₁₁H₁₆ClN₅, with a molecular weight of 261.73 g/mol (CAS: 1856034-97-3, ).

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-10(7-15(3)12-8)11-6-9-4-5-14(2)13-9;/h4-5,7,11H,6H2,1-3H3;1H

InChI Key

VOVOLNWXHVQSER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,3-Dimethylpyrazol-4-amine Core

The synthesis begins with the preparation of the 1,3-dimethylpyrazol-4-amine intermediate. A widely cited method involves:

  • Nitration of 1,3-dimethylpyrazole : Treatment with fuming nitric acid (HNO₃) at 90–95°C introduces a nitro group at the 4-position, yielding 4-nitro-1,3-dimethylpyrazole.
  • Catalytic reduction : Hydrogenation using Raney nickel (Ra-Ni) in ethanol reduces the nitro group to an amine, producing 1,3-dimethylpyrazol-4-amine in 70–85% yield.

Reaction Conditions :

  • Nitration: 20% oleum, 2 hours at 90–95°C.
  • Reduction: Ethanol solvent, hydrazine hydrate, 5–6 hours under reflux.

Synthesis of 1-Methylpyrazole-3-carbaldehyde

The second fragment, 1-methylpyrazole-3-carbaldehyde, is synthesized via:

  • Vilsmeier-Haack formylation : 1-Methylpyrazole reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to introduce a formyl group at the 3-position.
  • Quenching and isolation : The reaction is quenched with ice-water, and the aldehyde is extracted using dichloromethane (DCM).

Key Parameters :

  • Temperature control (<10°C) to prevent over-formylation.
  • DCM extraction volume: 8–12 times the raw material mass.

Reductive Amination for Coupling

The two fragments are coupled via reductive amination:

  • Condensation : 1,3-Dimethylpyrazol-4-amine reacts with 1-methylpyrazole-3-carbaldehyde in methanol, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine.
  • Salt formation : Treatment with hydrochloric acid (HCl) yields the hydrochloride salt.

Optimization Insights :

  • Methanol solvent enhances imine stability.
  • Molar ratio of aldehyde to amine: 1.1:1 to ensure complete conversion.

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve scalability:

  • Parallel reaction zones :
    • Zone 1: Nitration of 1,3-dimethylpyrazole at 95°C.
    • Zone 2: Hydrogenation with Pd/C (5 wt%) at 50 psi H₂.
  • In-line purification : Simulated moving bed (SMB) chromatography isolates the amine intermediate with >98% purity.

Advantages :

  • 30% higher yield compared to batch processes.
  • Reduced reaction time (4 hours vs. 12 hours).

Solvent-Free Alkylation

A solvent-free approach minimizes waste:

  • Melt-phase reaction : 1,3-Dimethylpyrazol-4-amine and 1-methylpyrazole-3-chloromethane are heated to 120°C.
  • Base-assisted dehydrohalogenation : Potassium carbonate (K₂CO₃) removes HCl, driving the reaction to completion.

Performance Metrics :

  • Yield: 82–85%.
  • Purity: 97% (by HPLC).

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Key Challenges
Batch reductive amination 75 95 Imine hydrolysis side reactions
Continuous flow 88 98 High equipment costs
Solvent-free alkylation 85 97 Thermal degradation risks

Impurity Profiles

Common impurities and mitigation strategies:

  • Unreacted aldehyde (≤1.5%) : Controlled by excess amine (1.2 eq).
  • Over-alkylated products (≤0.8%) : Suppressed using low-temperature (0–5°C) formylation.

Advanced Purification Techniques

High-Performance Countercurrent Chromatography (HPCCC)

  • Mobile phase : Hexane/ethyl acetate/methanol/water (5:5:4:3).
  • Recovery : 92–94% purity, effective for removing polar by-products.

Crystallization Optimization

  • Solvent system : Ethanol/water (7:3 v/v).
  • Crystal morphology : Needle-shaped crystals with 99.5% purity after two recrystallizations.

Chemical Reactions Analysis

Chemical Reactions

The compound exhibits reactivity typical of pyrazole derivatives and amines, undergoing several key transformations:

Oxidation

  • Reagents : Hydrogen peroxide, potassium permanganate

  • Conditions : Acidic medium

  • Outcome : Oxidation of susceptible groups (e.g., amine to nitroso or nitro derivatives).

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄)

  • Conditions : Ether or dry conditions

  • Outcome : Reduction of nitro groups or carbonyl functionalities, if present.

Substitution Reactions

  • Reagents : Alkyl halides

  • Conditions : Basic medium (e.g., sodium hydroxide)

  • Outcome : Replacement of hydrogen atoms on the pyrazole ring or methylene bridge with alkyl groups.

Condensation Reactions

  • Reagents : Aldehydes, ketones

  • Conditions : Acidic or basic catalysts

  • Outcome : Formation of Schiff bases or imine derivatives .

Reaction Table

Reaction TypeReagentsConditionsKey Products
OxidationH₂O₂, KMnO₄AcidicNitroso/nitro derivatives
ReductionLiAlH₄EtherAmino derivatives
SubstitutionAlkyl halidesNaOHAlkylated pyrazoles
CondensationAldehydesAcidicSchiff bases/Imine derivatives

Reaction Mechanisms

The compound’s structure—featuring two pyrazole rings, a methylene bridge, and an amine group—enables diverse reactivity:

  • Amide Formation : The amine group can react with carboxylic acids or acid chlorides to form amides, potentially altering solubility and stability.

  • Hydrogen Bonding : Nitrogen atoms in the pyrazole rings and amine group facilitate hydrogen bonding, influencing reactivity and biological interactions.

  • Metal Coordination : Pyrazole rings may act as ligands, forming complexes with metal ions (e.g., copper, iron), which could modulate catalytic activity.

Analytical and Reaction Validation

Synthesis and reaction outcomes are typically validated using techniques like:

  • Elemental Analysis : Confirming molecular composition (e.g., C, H, N percentages) .

  • Spectroscopy : IR and UV-VIS to identify functional groups and reaction progress.

  • Melting Point Analysis : Ensuring product purity (e.g., derivatives with m.p. 220–222°C) .

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride has been investigated for its therapeutic potential in various diseases:

  • Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this one have demonstrated efficacy against cancer cell lines such as MCF7 and HCT116, with IC50 values as low as 0.39μM0.39\,\mu M .
Compound Cell Line IC50 (μM)
Compound AMCF70.46
Compound BHCT1160.39
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting applications in managing inflammatory diseases .

The biological activities of this compound include:

  • Antimicrobial Properties : Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups enhances their antibacterial efficacy .
  • Antiviral Potential : Preliminary studies indicate that the compound may interact with viral enzymes or host cell receptors, suggesting potential antiviral applications .

Industrial Applications

In addition to medicinal uses, 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride serves as a valuable building block in chemical synthesis. Its unique structure allows it to be utilized in the production of more complex molecules for various industrial applications.

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives:

  • Study on Anticancer Efficacy : A study by Li et al. reported that certain pyrazole derivatives inhibited Aurora-A kinase with an IC50 value of 0.16μM0.16\,\mu M . This highlights the potential of these compounds in cancer therapy.
  • Research on Anti-inflammatory Properties : Another investigation demonstrated that pyrazole derivatives could significantly reduce inflammation markers in animal models, indicating their therapeutic promise in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by targeting key enzymes involved in their metabolic processes .

Comparison with Similar Compounds

Structural Features

The compound’s core pyrazole scaffold is shared with derivatives in the evidence, but substituent variations critically influence physicochemical and biological properties:

Compound Name (CAS) Key Substituents Structural Distinctions Reference
Target compound (1856034-97-3) 1,3-dimethylpyrazole, (1-methylpyrazol-3-yl)methylamine (hydrochloride) Dual methyl groups on pyrazole; methylpyrazole-linked amine
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl Chloro, pyridinyl, methoxyethylamine (hydrochloride) Chloro substitution; pyridine ring; methoxyethyl side chain
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Chloro, phenyl, cyano, carboxamide Carboxamide group; dual phenyl rings; cyano substituent
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Trifluoromethylpyridinyl, imidazolylethyl Trifluoromethylpyridine; imidazole-ethyl linkage; pyrrole-carboxamide

Key Observations :

  • Aromatic Systems : Pyridine () and imidazole () rings introduce π-π stacking capabilities absent in the target’s simpler pyrazole system.
  • Salt Forms : Hydrochloride salts (target, ) improve aqueous solubility relative to free bases.

Physicochemical Properties

Property Target Compound 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Melting Point (°C) Not reported 157–158 133–135 (3a), 171–172 (3b)
Molecular Weight (g/mol) 261.73 253.71 403.1 (3a), 437.1 (3b)
Solubility Enhanced (HCl salt) Moderate (DMF/chloroform) Low (ethanol/chloroform)

Key Trends :

  • Hydrochloride salts (target, ) exhibit higher melting points than neutral carboxamides ().
  • Bulky aryl groups (e.g., phenyl in ) reduce solubility, whereas smaller substituents (methyl, methoxyethyl) improve it.

Biological Activity

1,3-Dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride is C10H16ClN5C_{10}H_{16}ClN_5 with a molecular weight of approximately 241.72 g/mol. The structure features a pyrazole ring, which is significant in conferring biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation and other pathological processes.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are pivotal in disease mechanisms.

Anticancer Activity

Several studies have demonstrated the anticancer properties of 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine; hydrochloride. For instance:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The IC50 values ranged from 0.01 µM to 42.30 µM across different studies .
Cell LineIC50 (µM)Reference
MCF70.01
NCI-H4600.03
Hep-23.25
P81517.82

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary data suggest that it may inhibit bacterial growth and viral replication, making it a candidate for further pharmacological studies.

Comparative Studies

Comparative studies highlight the unique biological profiles of related compounds. For example:

Compound NameSimilarity IndexUnique Features
1,3-Dimethyl-1H-pyrazol-4-amine0.87Different biological activity profiles
1,3-Dimethyl-1H-pyrazol-4-aminedihydrochloride0.85Enhanced solubility due to dihydrochloride form
3-(Aminomethyl)-1,5-dimethylpyrazole0.80Different amino substituent affecting activity

These comparisons illustrate how variations in chemical structure can lead to distinct pharmacological profiles.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives where the target compound demonstrated superior efficacy in inhibiting cancer cell growth compared to structurally similar compounds . The study utilized multiple assays to assess cytotoxicity and mechanism of action, providing insights into the therapeutic potential of pyrazole-based compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1,3-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via alkylation of 3,5-dimethylpyrazole with a methylpyrazole-containing alkylating agent. Key steps include:

  • Using tetrahydrofuran (THF) as a solvent and a strong base (e.g., potassium tert-butoxide) to deprotonate the pyrazole nitrogen, enabling nucleophilic substitution .
  • Optimizing reaction temperature (e.g., 35–60°C) and time (24–48 hours) to balance reactivity and side-product formation .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or acid-base extraction to isolate the hydrochloride salt .
    • Critical Parameters : Excess alkylating agent (1.2–1.5 equivalents) improves yield, while prolonged heating risks decomposition.

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 7.5–8.5 ppm) .
  • ¹³C NMR confirms quaternary carbons and methylene bridges (e.g., C-N linkages at 140–160 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 255–265) .
    • HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can aqueous solubility and stability be optimized for biological assays?

  • Strategies :

  • Use hydrochloride salt forms to enhance solubility in polar solvents (e.g., water or PBS) .
  • Conduct pH-dependent stability studies (pH 3–7.4) to identify degradation pathways (e.g., hydrolysis of the methylene bridge under acidic conditions) .

Advanced Research Questions

Q. How can computational chemistry guide reaction optimization and mechanistic studies?

  • Approach :

  • Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., alkylation energy barriers) .
  • Use molecular docking to predict binding interactions with biological targets (e.g., enzyme active sites) .
    • Case Study : Quantum mechanical calculations revealed that steric hindrance from the 1-methylpyrazole group slows alkylation, justifying higher temperatures (50°C) for improved kinetics .

Q. What strategies resolve contradictions in spectroscopic data across studies?

  • Example : Discrepancies in ¹H NMR shifts (e.g., δ 8.7 ppm vs. δ 8.3 ppm for pyridyl protons) may arise from solvent polarity or salt form differences.

  • Solution : Standardize solvent systems (e.g., DMSO-d₆ or CDCl₃) and validate assignments via 2D NMR (COSY, HSQC) .
    • Cross-Validation : Compare HRMS and elemental analysis to confirm molecular formula integrity .

Q. How can metal-chelating properties of this compound be exploited in catalysis or bioactivity studies?

  • Experimental Design :

  • Conduct titration experiments with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy to monitor complex formation (λ = 300–400 nm) .
  • Assess catalytic activity in oxidation reactions (e.g., using H₂O₂ as an oxidant) or antimicrobial assays .
    • Findings : Pyrazole derivatives show enhanced chelation with Cu²⁺, correlating with radical scavenging activity in antioxidant assays .

Q. What reactor designs improve scalability while minimizing by-products?

  • Innovations :

  • Use continuous-flow reactors to enhance heat/mass transfer and reduce reaction time (e.g., from 48 hours to 6 hours) .
  • Incorporate in-line analytics (e.g., FTIR) for real-time monitoring of intermediate formation .
    • Case Study : A microfluidic reactor achieved 85% yield with <2% impurities by optimizing residence time and reagent stoichiometry .

Data Contradiction Analysis

Q. Why do synthetic yields vary widely (17–85%) across published protocols?

  • Key Factors :

  • Base Selection : Stronger bases (e.g., Cs₂CO₃ vs. t-BuOK) improve deprotonation but may degrade sensitive intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate reactions but complicate purification .
    • Resolution : Design a Design of Experiments (DoE) matrix to test base/solvent combinations systematically .

Methodological Recommendations

  • Purification : Use preparative HPLC with 0.1% TFA in acetonitrile/water gradients for high-purity isolates (>99%) .
  • Stability Testing : Store the compound at -20°C under argon to prevent hygroscopic degradation .
  • Biological Assays : Pre-solubilize in DMSO (≤1% v/v) for cell-based studies to avoid solvent toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.